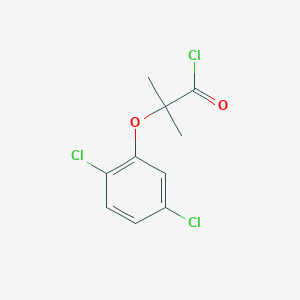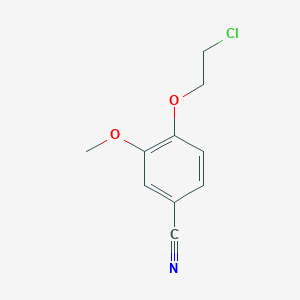
2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride
Vue d'ensemble
Description
“2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C9H7Cl3O2 and a molecular weight of 253.51 .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride” is represented by the formula C9H7Cl3O2 . The average mass is 253.510 Da and the monoisotopic mass is 251.951157 Da .Applications De Recherche Scientifique
Antitumor Properties
A study highlighted the synthesis of compounds incorporating a dichlorophenoxy nucleus, specifically focusing on their preliminary antitumor activity. One compound, featuring a similar structure to 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride, showed significant potential in decreasing viable tumor cell counts, suggesting potential applications in cancer research and therapy (Abdel-Wahab, Farghaly, & Badria, 2011).
Antibacterial and Antifungal Applications
Triclosan, which contains a dichlorophenoxy moiety similar to the chemical , has been widely used as an antibacterial and antifungal agent. Research on triclosan's molecular basis of action reveals its potent inhibitory effect on lipid biosynthesis in microbial cells, indicating the potential for similar compounds to have broad antimicrobial applications (Levy et al., 1999).
Environmental Impact and Degradation Studies
Research involving chlorophenoxy herbicides, structurally related to 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride, focuses on their environmental impact and degradation. Studies have been conducted on the degradation of such compounds in water treatment processes, which is crucial for understanding the environmental fate and potential risks associated with these chemicals (Rule, Ebbett, & Vikesland, 2005).
Synthesis and Structural Analysis
Several studies focus on the synthesis and structural analysis of compounds containing a dichlorophenoxy moiety. These studies contribute to the understanding of the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Black, Kumar, & McConnell, 1996).
Herbicidal Activity and Selectivity
Investigations into the physiological effects of dichlofop-methyl, a compound structurally related to 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride, have been conducted to understand its selectivity and mechanism as a herbicide. This research has implications for the development of selective agricultural chemicals with minimal environmental impact (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Safety And Hazards
The safety data sheet for a similar compound, 2,5-Dichlorophenol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .
Propriétés
IUPAC Name |
2-(2,5-dichlorophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAJDJVWUDNMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675492 | |
| Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |
CAS RN |
1160257-84-0 | |
| Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)


![[1-(4-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1372763.png)


![3-[(3-Aminophenyl)amino]benzonitrile](/img/structure/B1372768.png)






